Home > Products > Screening Compounds P131396 > 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea
1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea - 2034231-16-6

1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea

Catalog Number: EVT-2858459
CAS Number: 2034231-16-6
Molecular Formula: C19H18N8O
Molecular Weight: 374.408
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

    Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal (BET) inhibitor. It displays high potency in both in vitro and in vivo studies, effectively downregulating c-Myc and inhibiting tumor growth in xenograft models. AZD5153's enhanced potency stems from its bivalent binding mechanism and demonstrates a clear correlation between BRD4 activity and cellular potency.

    Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with the target compound, 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea. The presence of piperidine and piperazine rings further adds to the structural similarities, suggesting potential overlap in their biological targets and activities.

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

    Compound Description: SAR125844 is a highly potent and selective MET kinase inhibitor. [, ] It effectively targets both wild-type MET kinase and clinically relevant mutant forms. SAR125844 demonstrates a unique binding mode, evidenced by crystal structures with the Y1230H variant. Although it exhibits a limited oral absorption profile, SAR125844 is a promising parenteral agent for MET-dependent cancers, showing sustained target engagement at tolerable doses in human xenograft tumor models.

    Relevance: SAR125844 and the target compound, 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea, share the common [, , ]triazolo[4,3-b]pyridazine core. The presence of a urea linker in both structures further suggests potential similarities in their binding modes and pharmacological profiles.

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

    Compound Description: PF-04254644 is a highly selective c-Met kinase inhibitor. Despite its promise, PF-04254644 exhibited off-target inhibition of the phosphodiesterase (PDE) family. This off-target activity led to adverse cardiovascular effects in rats, including sustained increases in heart rate, altered cardiac output, and myocardial degeneration. Consequently, PF-04254644 was discontinued as a preclinical candidate due to the narrow therapeutic window related to cardiovascular safety.

    Relevance: PF-04254644 shares the [, , ]triazolo[4,3-b]pyridazine core with 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea. Furthermore, both compounds incorporate a quinoline ring system, albeit at different positions, suggesting potential similarities in their binding affinities and pharmacological profiles.

8-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazin-3-ylthio)methyl)quinoline (Compound 4g)

    Compound Description: Compound 4g is part of a series of [, , ]triazole[4,3-b][1,2,4,5]tetrazine derivatives investigated for their anticancer activity. It exhibited promising activity against several human cancer cell lines, including A549 (lung cancer), CaCo2 (colorectal adenocarcinoma), EGC (gastric cancer), HEPG2 (hepatocellular carcinoma), and HT-29 (colon carcinoma). Notably, compound 4g displayed significant potency against the HT-29 cell line with an IC50 value of 12.69 ± 7.14 μM.

    Relevance: This compound shares the quinoline ring system and the [, , ]triazolo moiety with 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea. Although the triazole ring is further fused to a tetrazine ring in compound 4g, the structural similarities suggest that exploring the anticancer potential of the target compound might be worthwhile.

7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

    Compound Description: L-838,417 exhibits functional selectivity for specific GABAA receptors, acting as a partial agonist at non-α1 GABAA receptors and an antagonist at GABAA-α1 receptors. [, ] It did not induce seizures in mice during precipitated withdrawal tests, suggesting a reduced propensity for physical dependence compared to benzodiazepines. In drug discrimination studies, L-838,417 generalized to the chlordiazepoxide cue (mediated by non-α1 GABAA receptors) but not to the zolpidem cue (mediated by GABAA-α1 receptors). This supports the notion that L-838,417's behavioral effects are primarily mediated through its actions on non-α1 GABAA receptor subtypes.

Overview

1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea is a complex organic compound that incorporates multiple heterocyclic structures. This compound is notable for its potential pharmacological applications, particularly in the field of cancer research and treatment. The unique combination of a triazolo-pyridazine scaffold and a quinoline moiety suggests diverse biological activities, making it a subject of interest in medicinal chemistry.

Source

The compound's synthesis and characterization are documented in various scientific studies focusing on triazole derivatives and their biological activities. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, highlighting their potential as therapeutic agents .

Classification

This compound can be classified under the category of heterocyclic compounds, specifically those containing triazole and pyridazine rings. It is also categorized as a urea derivative, which is significant due to the biological activities often associated with urea-based compounds.

Synthesis Analysis

Methods

The synthesis of 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea typically involves several key steps:

  1. Formation of the Triazolo-Pyridazine Scaffold: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and carbonyl compounds.
  2. Pyrrolidine Modification: The introduction of the pyrrolidine ring can be accomplished via nucleophilic substitution or cyclization methods.
  3. Urea Formation: The final step often involves reacting an amine with an isocyanate or carbamate to form the urea linkage.

Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yields and purity .

Molecular Structure Analysis

Structure

The molecular structure of 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea features:

  • A central urea group connecting two distinct moieties: a triazolo-pyridazine and a quinoline.
  • The triazolo-pyridazine moiety contributes to the compound's rigidity and potential biological activity.

Data

Molecular formula: C18_{18}H19_{19}N5_{5}O
Molecular weight: Approximately 329.38 g/mol
Structural characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the compound's integrity .

Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for urea derivatives and heterocycles:

  1. Hydrolysis: Ureas can hydrolyze under acidic or basic conditions to yield amines and carbon dioxide.
  2. Substitution Reactions: The presence of nitrogen-containing rings allows for nucleophilic substitutions that could modify the quinoline or pyridazine moieties.
  3. Cyclization: Further cyclization reactions can occur if reactive intermediates are present.

Technical details on reaction pathways and conditions provide insight into potential modifications for enhancing biological activity .

Mechanism of Action

Process

The mechanism of action for compounds like 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea typically involves:

  1. Target Interaction: Binding to specific proteins or enzymes involved in cancer cell proliferation.
  2. Inhibition of Pathways: Disruption of signaling pathways critical for tumor growth, potentially through inhibition of tubulin polymerization or other cellular mechanisms.

Data from pharmacological studies indicate that similar compounds can effectively inhibit cancer cell growth by targeting microtubule dynamics .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea include:

  • Melting point: Typically determined through differential scanning calorimetry (DSC).

Chemical Properties

Chemical properties may include solubility profiles in various solvents (polar vs. non-polar), stability under different pH conditions, and reactivity towards nucleophiles or electrophiles.

Relevant data from studies suggest that modifications to the structure can significantly alter these properties, impacting both solubility and biological activity .

Applications

Scientific Uses

The primary applications of 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea lie in:

  1. Anticancer Research: Investigated for its potential as an antitumor agent due to its ability to inhibit cell proliferation.
  2. Pharmacological Studies: Used as a scaffold for developing new drugs targeting specific pathways in cancer biology.

Research continues to explore its efficacy and safety profiles in preclinical models to assess its therapeutic potential further .

Properties

CAS Number

2034231-16-6

Product Name

1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea

IUPAC Name

1-quinolin-8-yl-3-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]urea

Molecular Formula

C19H18N8O

Molecular Weight

374.408

InChI

InChI=1S/C19H18N8O/c28-19(23-15-5-1-3-13-4-2-9-20-18(13)15)22-14-8-10-26(11-14)17-7-6-16-24-21-12-27(16)25-17/h1-7,9,12,14H,8,10-11H2,(H2,22,23,28)

InChI Key

NEXQANDVAVWLEK-UHFFFAOYSA-N

SMILES

C1CN(CC1NC(=O)NC2=CC=CC3=C2N=CC=C3)C4=NN5C=NN=C5C=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.